2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate
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Overview
Description
2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate is an organic compound with the molecular formula C8H14O3S2. It is a clear liquid that can range in color from white to yellow to green . This compound is known for its unique chemical structure, which includes an ethoxycarbonothioyl group and a sulfanyl group attached to an ethyl pentanoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate typically involves the reaction of ethyl pentanoate with ethoxycarbonothioyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethoxycarbonothioyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity . The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethoxycarbonothioyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonothioyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethyl pentanoates.
Scientific Research Applications
2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate involves its interaction with thiol groups in proteins and enzymes . The ethoxycarbonothioyl group can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity . This interaction is crucial in its application as an enzyme inhibitor in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Ethoxycarbonothioyl)sulfanyl]propanoate
- 2-[(Ethoxycarbonothioyl)sulfanyl]butanoate
- 2-[(Ethoxycarbonothioyl)sulfanyl]hexanoate
Uniqueness
2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate is unique due to its specific ethyl pentanoate backbone, which imparts distinct chemical properties and reactivity compared to its analogs . Its ability to form stable covalent bonds with thiol groups makes it particularly valuable in enzyme inhibition studies .
Properties
CAS No. |
90051-75-5 |
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Molecular Formula |
C10H18O3S2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-ethoxycarbothioylsulfanylethyl pentanoate |
InChI |
InChI=1S/C10H18O3S2/c1-3-5-6-9(11)13-7-8-15-10(14)12-4-2/h3-8H2,1-2H3 |
InChI Key |
ORWHDUHGUPDFLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCSC(=S)OCC |
Origin of Product |
United States |
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